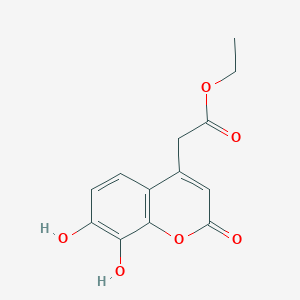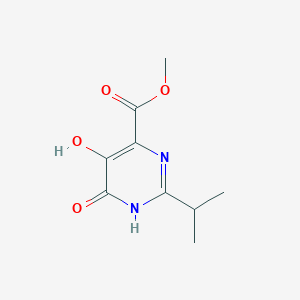
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.20 . This compound is used in research and is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
The molecular structure of “Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and functional groups including methyl, isopropyl, carboxylate, and two hydroxy groups .Physical And Chemical Properties Analysis
“Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate” is stored sealed in dry conditions at 2-8°C . Its boiling point is not specified .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it is involved in innovative synthetic routes, such as the preparation of α-aminopyrrole derivatives through a series of reactions including cyanide Michael addition, methylation, and reductive transformation processes. This highlights its utility in constructing pyrrole and pyrimidine structures, which are core components in various biologically active compounds (Galenko et al., 2019). Additionally, it has been utilized in ring expansion techniques to produce derivatives that can further undergo ring contraction, showcasing its flexibility in organic synthesis (Bullock et al., 1972).
Biological Implications and Antimicrobial Activity
Research has extended into the biological sphere, where derivatives of methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate have been explored for their biological activities. For example, novel dihydropyrimidine-5-carboxylic acids, synthesized through a series of reactions, have been evaluated for their antimicrobial properties. This indicates the potential of methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate derivatives in contributing to the development of new antimicrobial agents (Shastri & Post, 2019).
Advanced Glycation End-Product (AGE) Research
In a broader context, the study of methylglyoxal, a compound related to methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate through the pyrimidine pathway, has significant implications in understanding the formation of advanced glycation end-products (AGEs). These AGEs play a crucial role in various diseases, including diabetes and neurodegenerative disorders. The investigation into compounds like methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate and their reactions contributes to the broader understanding of AGE formation and its mitigation (Nemet et al., 2006).
Propiedades
IUPAC Name |
methyl 5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFXKDHJXBNUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715720 | |
| Record name | Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate | |
CAS RN |
954241-01-1 | |
| Record name | Methyl 1,6-dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)
![2-[2-(2-Chloro-5,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1460986.png)
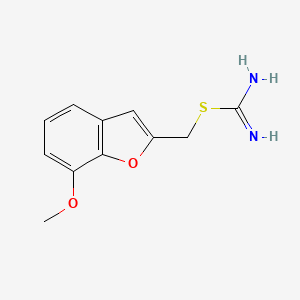
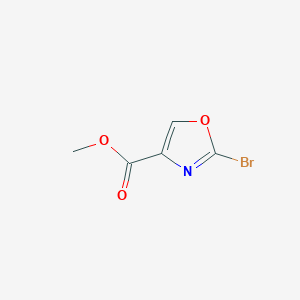
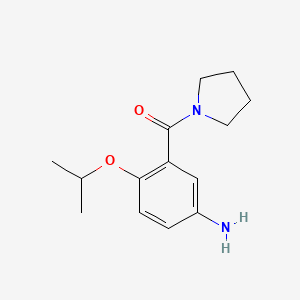



![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)
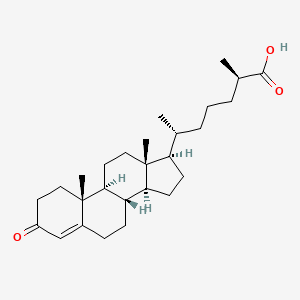
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)


